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Compound of Interest

Compound Name: 2-Amino-2-ethylhexanoic acid

CAS No.: 114781-15-6

Cat. No.: B039256

Get Quote

Part 1: Executive Summary & Chemical Profile
The "Alpha-Ethyl" Constraint
2-Amino-2-ethylhexanoic acid is a formidable tool in the peptidomimetic arsenal. Structurally,

it is a chiral, lipophilic analogue of Aib (aminoisobutyric acid). While Aib is achiral and induces

helical conformations indiscriminately, 2-amino-2-ethylhexanoic acid introduces a quaternary

center that combines helical promotion with strict stereochemical control.

Its bulky

-disubstitution restricts rotation around the

(

) and

(

) torsion angles, locking peptides into stable secondary structures (typically
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-helices or

-helices) and rendering the adjacent peptide bonds nearly impervious to enzymatic hydrolysis.

Chemical Profile
Property Specification

IUPAC Name (2S)-2-Amino-2-ethylhexanoic acid

Common Name -Ethylnorleucine

Molecular Formula

Molecular Weight 159.23 g/mol

Chirality Quaternary Chiral Center (C2)

Hydrophobicity High (Lipophilic side chains: Ethyl + Butyl)

Key Challenge
Steric hindrance at the N-terminus and C-

terminus during coupling.[1][2]

Part 2: Synthesis Protocol (The "Make" Phase)
Strategy: Phase-Transfer Catalyzed Asymmetric
Alkylation
While classical methods like the Schöllkopf bis-lactim ether synthesis are valid, they are atom-

inefficient. The modern industrial standard for

-dialkyl amino acids is the Asymmetric Phase-Transfer Catalytic (PTC) Alkylation of a glycine or
mono-alkyl amino acid Schiff base.

Why this route?

Scalability: Uses inexpensive inorganic bases (KOH/CsOH).

Atom Economy: No chiral auxiliary to attach/detach; the catalyst is recycled.

Flexibility: Can start from Norleucine (adding Ethyl) or 2-Aminobutyric acid (adding Butyl).
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Protocol: Alkylation of Norleucine Aldimine
This protocol describes the synthesis of the (S)-enantiomer starting from a Norleucine

derivative.

Reagents:

Substrate:tert-Butyl 2-((diphenylmethylene)amino)hexanoate (Norleucine Schiff Base).

Electrophile: Ethyl Iodide (EtI).

Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst).

Base: 50% KOH (aq).

Solvent: Toluene.

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve the Norleucine Schiff base (1.0 equiv) and the

chiral Maruoka catalyst (1-3 mol%) in Toluene (0.1 M concentration).

Activation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 equiv) vigorously.

Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

Reaction: Stir vigorously at 0°C for 4–12 hours. Monitor by HPLC or TLC. The quaternary

ammonium salt catalyzes the transfer of the enolate across the interface, blocking one face

of the planar enolate to induce chirality.

Workup: Quench with water. Extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate.

Hydrolysis (Deprotection): Dissolve the crude oil in THF/1N HCl (1:1) and stir at room

temperature for 2 hours to cleave the imine and tert-butyl ester (if global deprotection is

desired) or selective acidic hydrolysis for the imine only.
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Purification: Recrystallize the amino acid salt or purify via ion-exchange chromatography

(Dowex 50W).

Mechanism Visualization:
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Caption: Asymmetric Phase-Transfer Catalysis workflow for generating the quaternary chiral

center.

Part 3: Peptide Coupling Protocol (The "Build"
Phase)
The Challenge: Steric Walls
Coupling

-disubstituted amino acids is notoriously difficult. The quaternary center acts as a steric wall,
preventing the approach of the incoming nucleophile (amine) or the activation of the
carboxylate. Standard reagents (EDC, HBTU) often fail, leading to low yields or truncated
sequences.

Optimized Protocol: "The Microwave-Fluoride" Method
For this specific building block, we recommend two pathways: HATU/HOAt for standard

synthesizers and Acid Fluorides for extremely difficult sequences.

Method A: HATU/HOAt (Standard High-Efficiency)
Coupling Reagent: HATU (0.95 equiv relative to AA) + HOAt (0.95 equiv).
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Base: DIEA (2.0 equiv).

Conditions: Microwave irradiation at 60°C for 20 minutes or 75°C for 10 minutes.

Solvent: DMF or NMP.

Method B: Acid Fluoride (The "Sledgehammer")
When HATU fails, convert the amino acid to its acid fluoride. Acid fluorides are small, highly

reactive, and stable enough to isolate.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

Protocol:

Dissolve 2-Amino-2-ethylhexanoic acid (protected, e.g., Fmoc) in DCM.

Add TFFH (1.0 equiv) and DIEA (2.0 equiv).

Stir for 30 mins to generate the Fmoc-AA-F in situ.

Add the resin-bound amine.

Coupling proceeds rapidly (often <1 hour).

Coupling Cycle Diagram:
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Caption: Decision tree for coupling sterically hindered quaternary amino acids.

Part 4: Analytical Quality Control
Enantiomeric Purity Determination
Because the biological activity of peptidomimetics often depends on the precise 3D orientation

of side chains, determining the enantiomeric excess (ee) is critical.

HPLC Method:
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210 nm (amide bond) or 254 nm (if protecting groups like Fmoc/Z are

present).

Sample Prep: Analyze the N-protected methyl ester or the free amino acid (using a

Crownpak CR(+) column for free AAs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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